N1-(4-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide
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Description
N1-(4-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H26N6O4 and its molecular weight is 474.521. The purity is usually 95%.
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Scientific Research Applications
Cooperative Motion in Amorphous Polymers
Nitrophenyl compounds have been studied for their application in reversible optical storage through the synthesis and copolymerization with azo compounds. This research demonstrates the potential for such compounds in creating materials with photoinduced birefringence, showcasing their utility in optical data storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).
Antimitotic and Anticonvulsant Activities
Derivatives of nitrophenyl compounds, such as those found in pyridine derivatives, have shown antitumor activity in mice and have been identified as potent antimitotic agents. This suggests their potential use in developing novel therapeutic agents for cancer treatment (Temple, Rener, Waud, & Noker, 1992). Additionally, hybrid compounds derived from various amides have demonstrated broad-spectrum anticonvulsant activity, indicating potential applications in treating epilepsy (Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015).
Redox-denitration Reactions
Research into the redox-denitration of aromatic nitro compounds provides valuable insights into synthetic pathways that could be applied to the compound , facilitating the development of novel synthetic methodologies and potentially leading to new drug discoveries or material science applications (Rees & Tsoi, 2000).
Novel Synthetic Approaches and Molecular Structure Analysis
Studies on the synthesis of related compounds, such as imidazo[1,2-a]pyridine-6-carbohydrazide derivatives, through multi-component cascade reactions, highlight advanced synthetic strategies that could be relevant to the compound of interest. These findings can inform the development of more efficient synthesis methods for related compounds (Hosseini & Bayat, 2019).
Cytotoxicity and Molecular Interaction Studies
Research into aroylhydrazones reveals their potential in cytotoxicity studies, providing a basis for the investigation into the anticancer properties of related nitrophenyl compounds. These studies contribute to our understanding of how such compounds can interact with biological targets and influence cell viability (Singh, Singh, Siddiqui, Arshad, & Jafri, 2017).
properties
IUPAC Name |
N'-(4-nitrophenyl)-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O4/c32-24(25(33)28-20-8-10-22(11-9-20)31(34)35)27-18-23(19-5-4-12-26-17-19)30-15-13-29(14-16-30)21-6-2-1-3-7-21/h1-12,17,23H,13-16,18H2,(H,27,32)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVARJEVVLDSTMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
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